molecular formula C15H12N4S B2897728 3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine CAS No. 894000-20-5

3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine

Cat. No.: B2897728
CAS No.: 894000-20-5
M. Wt: 280.35
InChI Key: QJGSKZPWKTXWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a heterocyclic compound of significant interest in scientific research, featuring a pyridazine core symmetrically substituted with pyridin-3-yl groups, one of which is linked via a thioether bridge. This structure classifies it as a kinked dipodal dipyridine, a type of molecule known for its ability to act as a bridging ligand in coordination chemistry. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, enabling the formation of coordination polymers and Metal-Organic Frameworks (MOFs) with potential applications in gas adsorption and storage . In the field of medicinal chemistry, the pyridazine scaffold is a recognized pharmacophore, and compounds with similar structures have been investigated for their antimicrobial properties. Research on analogs suggests that such molecules can exhibit activity against bacterial strains, including Mycobacterium tuberculosis, by interacting with and inhibiting essential enzymatic pathways . The mechanism of action often involves the compound binding to the active site of a target enzyme, potentially disrupting cellular signaling or metabolic processes in pathogens. The thioether linkage in its structure provides a point of conformational flexibility and can influence the compound's electronic properties and its interaction with biological targets . This combination of features makes this compound a valuable building block for researchers developing novel therapeutic agents or advanced functional materials. This product is provided For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-3-12(9-16-7-1)11-20-15-6-5-14(18-19-15)13-4-2-8-17-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGSKZPWKTXWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327669
Record name 3-pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894000-20-5
Record name 3-pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the pyridin-3-yl and pyridin-3-ylmethylsulfanyl substituents. One common method involves the reaction of pyridine derivatives with appropriate sulfur-containing reagents under controlled conditions. For example, the reaction of 3-bromopyridine with thiourea can yield the desired pyridazine compound through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purityAdditionally, large-scale production may require the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes and pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Pyridazine Derivatives
Compound Class Example Substituents Key Property Biological Application Reference
Sulfonate pyridazines Sulfamoylphenyl, methanesulfonyl High polarity, water solubility Not specified
Trifluoromethylphenyl 4-Trifluoromethylphenyl Electron-withdrawing, herbicidal Agriculture
Pyridazinones Carbonyl at C3 Hydrogen-bonding, diverse bioactivity Pharmacology
Methylsulfanyl pyridazines Pyridin-3-yl, methylsulfanyl Moderate hydrophobicity, dual interactions Potential therapeutics N/A
Table 2: Calculated Electrostatic Properties (AM1 Level)
Compound Type Electrostatic Potential at N Atoms Conformational Energy (kcal/mol)
Di-substituted pyridazines Variable, depending on substituents ~5–10 (energy minima)
Target compound (inferred) Electron-rich due to pyridinyls Estimated 7–12

Biological Activity

3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to a class of pyridazine derivatives, which have been shown to exhibit a variety of biological activities. The synthesis typically involves multi-step reactions that modify the pyridazine core to introduce substituents that enhance its biological properties.

Biological Activity Overview

Research has indicated that pyridazine derivatives, including this compound, possess a range of biological activities:

  • Anticancer Activity : Studies have demonstrated significant anticancer effects against various human cancer cell lines. The compound displays potent inhibitory effects on cell proliferation, particularly in breast cancer (MDA-MB-231 and T-47D) and ovarian cancer (SKOV-3) cell lines .
  • Mechanism of Action : The anticancer activity is believed to be mediated through cell cycle arrest and induction of apoptosis. For instance, flow cytometric analysis revealed that treatment with this compound significantly increased the population of cells in the G2/M phase and sub-G1 phase, indicative of apoptosis .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2312.18 ± 0.07Cell cycle arrest
T-47D1.37 ± 0.04Induction of apoptosis
SKOV-3Not specifiedNot specified

Case Studies and Research Findings

  • Study on Anticancer Properties : A significant study focused on a series of 3,6-disubstituted pyridazines demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo. The study highlighted specific compounds with IC50 values indicating potent cytotoxicity against various cancer types .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that these compounds could target cyclin-dependent kinases (CDK), particularly CDK2, which plays a crucial role in cell cycle regulation. This targeting may explain the observed effects on cell cycle progression and apoptosis .
  • In Vivo Efficacy : In vivo studies showed that certain derivatives exhibited promising antitumor activity without significant toxicity to normal tissues, suggesting a favorable therapeutic index for further development .

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)Reference
Core FormationPyridazine + Thiol, K₂CO₃, DMF65–7590
Sulfanyl AdditionNaH, RT, THF70–8095
Final PurificationEthanol recrystallization98

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism, impurities, or solvent effects. Strategies include:

  • Multi-Technique Validation: Combine ¹H/¹³C NMR, HSQC, and HMBC to confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to distinguish isotopic patterns from impurities .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry by crystallizing the compound .

Example Workflow:

Acquire ¹H NMR in CDCl₃ and DMSO-d6 to check solvent-induced shifts .

Perform COSY and NOESY to verify spatial proximity of protons .

Compare experimental HRMS with theoretical m/z values (e.g., PubChem data ).

Basic: What methods are recommended for assessing the purity and stability of this compound?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .
  • Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen (heating rate: 10°C/min) .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Acceptance Criteria:

  • Purity ≥95% (HPLC area%)
  • No significant degradation under stressed conditions .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, proteases) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Studies: Corolate substituent effects (e.g., sulfanyl group) with bioactivity using CoMFA/CoMSIA .

Key Parameters:

  • Docking Score: ≤ -7.0 kcal/mol suggests strong binding .
  • Binding Pocket Residues: Identify critical interactions (e.g., hydrogen bonds with pyridazine N-atoms) .

Basic: What functional groups influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Pyridazine Ring: Participates in π-π stacking and hydrogen bonding with biological targets .
  • Sulfanyl Group (-S-): Enhances solubility and serves as a nucleophilic site for modifications .
  • Pyridin-3-yl Substituents: Modulate electronic effects and steric hindrance .

Reactivity Insights:

  • Oxidation of -S- to sulfone (-SO₂-) using H₂O₂ alters bioactivity .
  • Halogenation at the pyridazine 4-position improves metabolic stability .

Advanced: What strategies enable regioselective modifications on the pyridazine ring?

Methodological Answer:

  • Directed Ortho-Metalation: Use LiTMP to deprotonate specific positions for functionalization .
  • Protecting Groups: Temporarily block reactive sites (e.g., -S- with trityl groups) during synthesis .
  • Microwave-Assisted Synthesis: Enhance regioselectivity in SNAr reactions via controlled heating .

Case Study:

  • Modification at Position 6: Achieved via Pd-catalyzed cross-coupling with boronic acids (yield: 60–70%) .

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